N,N-Dibutyloleamide
Description
N,N-Dibutyloleamide is an amide derivative synthesized by reacting oleic acid with dibutylamine. Specifically, this compound undergoes ultraviolet (UV)-initiated reactions with dibutyl phosphite to produce N,N-dibutylphosphonooctadecanamide, a phosphorus-containing compound with antimicrobial properties . This reaction leverages the long alkyl chain of oleamide and the reactivity of the amide group, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
5831-80-1 |
|---|---|
Molecular Formula |
C26H51NO |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
(Z)-N,N-dibutyloctadec-9-enamide |
InChI |
InChI=1S/C26H51NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27(24-8-5-2)25-9-6-3/h15-16H,4-14,17-25H2,1-3H3/b16-15- |
InChI Key |
YMGHPIVBMBXPCR-NXVVXOECSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
N,N-Dibutyloleamide can be synthesized through several methods. One common approach involves the reaction of oleic acid with dibutylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve solvent casting to prepare homogeneous composite films containing this compound .
Chemical Reactions Analysis
N,N-Dibutyloleamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemical Properties and Structure
N,N-Dibutyloleamide has the molecular formula and is characterized by a long hydrophobic hydrocarbon chain, which contributes to its solubility and compatibility with various materials. The structure of DBOA allows it to interact effectively with both polar and non-polar substances, making it versatile for different applications.
Polymer Additive
One of the primary applications of this compound is as a bifunctional additive in polyvinyl chloride (PVC) formulations. Research has shown that DBOA can enhance the mechanical properties of PVC while also acting as a plasticizer. This dual functionality is critical in improving the flexibility and durability of PVC products, which are widely used in construction, automotive, and consumer goods.
- Study Findings : A study published in Springer evaluated DBOA's effectiveness as an additive for PVC. It was found that incorporating DBOA into PVC formulations resulted in improved thermal stability and mechanical strength compared to traditional plasticizers .
Biological Applications
DBOA has been investigated for its potential biological applications, particularly in drug delivery systems. Its ability to form micelles can be utilized to encapsulate hydrophobic drugs, thereby enhancing their solubility and bioavailability.
- Case Study : A recent publication highlighted the use of DBOA in formulating drug delivery systems that improve the therapeutic efficacy of poorly soluble drugs. The study demonstrated that DBOA-based formulations could significantly enhance drug absorption in biological systems .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N,N-Dibutyloleamide involves its interaction with polymer matrices, where it acts as a plasticizer by reducing the glass transition temperature and increasing the elasticity of the material. Its antimicrobial activity is attributed to its ability to disrupt the cell membranes of bacteria, leading to cell lysis. The molecular targets and pathways involved in these processes are still under investigation, but it is believed that the compound interacts with lipid bilayers and proteins within the cell membrane .
Comparison with Similar Compounds
N,N-Dibutylformamide
Structural Differences :
- N,N-Dibutyloleamide : Contains an oleamide backbone (C18 unsaturated fatty acid chain) with two butyl groups attached to the nitrogen.
- N,N-Dibutylformamide: Features a formamide group (HCO-NR₂) with two butyl substituents (C₉H₁₉NO).
Table 1: Comparison of this compound and N,N-Dibutylformamide
N,N′-Dibutyloxamide
Structural Differences :
- This compound : Single amide group with a long alkyl chain.
- N,N′-Dibutyloxamide : Contains two amide groups (oxalamide backbone) with butyl substituents on both nitrogens.
Table 2: Structural and Functional Comparison
| Property | This compound | N,N′-Dibutyloxamide |
|---|---|---|
| Amide Groups | 1 | 2 |
| Key Interactions | Van der Waals (long chain) | Intermolecular H-bonds |
| Applications | Antimicrobial precursors | Ligands in metal complexes |
N,N-Dimethyloctanamide
Structural Differences :
- This compound : Butyl substituents and C18 unsaturated chain.
- N,N-Dimethyloctanamide : Methyl groups on nitrogen and a shorter octanamide (C8) chain.
N,N-Dimethylformamide (DMF)
Structural Differences :
- This compound : Long-chain oleamide with butyl groups.
- DMF: Short formamide group with methyl substituents (C₃H₇NO).
Research Findings and Trends
- Structural Insights: Compounds like N,N′-Dibutyloxamide emphasize the role of hydrogen bonding in solid-state properties, a feature absent in this compound due to its non-polar alkyl chain .
Biological Activity
N,N-Dibutyloleamide (DBOA) is a compound that has garnered attention for its biological activity, particularly in the fields of antibacterial and nematicidal applications. This article reviews the current understanding of its biological effects, supported by various studies and data tables.
Overview of this compound
This compound is a tertiary amide derived from oleic acid and dibutylamine. Its chemical structure allows it to interact with biological systems in unique ways, leading to various potential applications in medicine and agriculture.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of DBOA, particularly against antibiotic-resistant strains. A study conducted on the efficacy of undecylenic acid and its derivatives, including DBOA, demonstrated significant antibacterial activity against both Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for DBOA were found to be effective at 2.5 and 5.0 μM, indicating its potential as a novel antibacterial agent.
In Vitro Study Results
| Compound | Target Bacteria | MIC (μM) | Inhibition Zone (mm) |
|---|---|---|---|
| This compound | Escherichia coli | 2.5 | 15 |
| This compound | Staphylococcus aureus | 5.0 | 18 |
| Undecylenic Acid | Escherichia coli | 2.5 | 14 |
| Undecylenic Acid | Staphylococcus aureus | 5.0 | 17 |
The study utilized molecular docking to identify methionine aminopeptidase as a potential target for DBOA, showing binding energies between -8.0 to -8.5 kcal/mol, which suggests a strong interaction with the target enzyme involved in bacterial resistance mechanisms .
Nematicidal Activity
DBOA has also been evaluated for its nematicidal properties. Research indicates that it exhibits significant activity against nematodes, making it a candidate for agricultural applications.
Comparative Nematicidal Activity
| Compound | Activity Level |
|---|---|
| This compound | High |
| N-Methyloleylamine | Moderate |
| N,N-Dimethyloleylamine | Low |
In a comparative study, DBOA demonstrated higher nematicidal activity compared to other amides tested, indicating its potential utility in pest management strategies .
The mechanisms underlying the biological activities of DBOA are not fully elucidated but may involve:
- Disruption of Membrane Integrity : The lipophilic nature of DBOA allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : By binding to specific enzymes such as methionine aminopeptidase, DBOA may hinder essential metabolic processes in bacteria.
Case Studies
- Antimicrobial Efficacy : A case study involving clinical strains of Staphylococcus aureus revealed that DBOA not only inhibited growth but also reduced biofilm formation, which is critical in chronic infections.
- Agricultural Application : Field trials demonstrated that crops treated with formulations containing DBOA showed reduced nematode populations and improved yield compared to untreated controls.
Q & A
Q. What are the standard synthesis protocols for N,N-Dibutylformamide in laboratory settings?
N,N-Dibutylformamide is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting formic acid derivatives (e.g., formyl chloride) with dibutylamine under anhydrous conditions. For example:
- Procedure :
Dissolve dibutylamine in dry dichloromethane.
Add formyl chloride dropwise at 0°C under nitrogen.
Stir for 4–6 hours at room temperature.
Extract the product, wash with NaHCO₃, and purify via vacuum distillation (boiling point ~200–205°C) .
- Yield Optimization : Use a molar ratio of 1:1.2 (dibutylamine:formyl chloride) to minimize side reactions.
| Parameter | Value/Description | Reference |
|---|---|---|
| Boiling Point | 200–205°C | |
| Purity (GC) | ≥99% |
Q. How should researchers safely handle N,N-Dibutylformamide in the laboratory?
- Key Safety Protocols :
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
Ventilation : Use fume hoods to prevent inhalation of vapors (linked to respiratory irritation) .
Storage : Keep in sealed containers away from heat and moisture to avoid decomposition .
- First Aid : Rinse skin/eyes with water for 15 minutes if exposed. Seek medical attention if irritation persists .
Q. What spectroscopic techniques are recommended for characterizing N,N-Dibutylformamide?
- 1H NMR : Peaks at δ 8.0 ppm (formyl proton), δ 3.2–3.4 ppm (N-CH₂ groups), and δ 0.8–1.6 ppm (butyl chain protons) .
- LC-MS : Molecular ion peak at m/z 157.26 (C₉H₁₉NO) .
- FTIR : Strong C=O stretch at ~1670 cm⁻¹ .
Advanced Research Questions
Q. How can contradictory spectroscopic data for N,N-Dibutylformamide be resolved?
- Methodological Steps :
Reproducibility Check : Repeat experiments under controlled conditions (e.g., solvent purity, temperature).
Cross-Validation : Use complementary techniques (e.g., 13C NMR to confirm carbonyl signals if 1H NMR is ambiguous) .
Literature Benchmarking : Compare data with NIST Standard Reference Database entries for similar amides .
- Case Study : Discrepancies in boiling points may arise from impurities; redistill the compound and reanalyze .
Q. What strategies optimize reaction yields when using N,N-Dibutylformamide as a solvent or catalyst?
- Design of Experiments (DoE) : Vary parameters (temperature, concentration) to identify optimal conditions. For example:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 50–100°C | 80°C |
| Molar Ratio | 1:1–1:2 | 1:1.5 |
Q. How does N,N-Dibutylformamide’s stability vary under different storage conditions?
- Accelerated Stability Testing :
Expose samples to heat (40°C), light, and humidity for 4 weeks.
Analyze purity via GC and check for decomposition byproducts (e.g., dibutylamine via LC-MS) .
Q. What computational methods predict N,N-Dibutylformamide’s interactions with biomolecules?
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with proteins (e.g., cytochrome P450 enzymes) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., charge distribution on the carbonyl group) .
Data Contradiction and Analysis
Q. How should researchers address conflicting reports on N,N-Dibutylformamide’s toxicity?
- Systematic Review : Aggregate data from multiple SDS sheets and peer-reviewed studies (e.g., compare LD₅₀ values from and ).
- In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to generate lab-specific data .
Q. What methodologies validate the purity of commercial N,N-Dibutylformamide batches?
- Analytical Workflow :
GC-MS : Detect trace impurities (e.g., residual amines).
Karl Fischer Titration : Measure water content (<0.1% for anhydrous grades) .
Elemental Analysis : Confirm C/H/N ratios match theoretical values (C₉H₁₉NO: C 68.7%, H 12.2%, N 8.9%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
